Methyl 2-oxo-2-((perfluorophenyl)amino)acetate
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Overview
Description
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is an organic compound that features a perfluorinated aromatic ring attached to an amino group, which is further connected to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-((perfluorophenyl)amino)acetate typically involves the reaction of perfluoroaniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of perfluoroaniline with ethyl oxalyl chloride: This step forms an intermediate compound, which is then subjected to esterification.
Esterification with methanol: The intermediate is reacted with methanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The perfluorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted perfluorophenyl derivatives.
Scientific Research Applications
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is employed in studies investigating the interaction of perfluorinated compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-((perfluorophenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorinated aromatic ring can enhance the compound’s binding affinity and specificity, while the oxoacetate moiety can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-((trifluoromethyl)amino)acetate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.
Ethyl 2-oxo-2-((perfluorophenyl)amino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-oxo-2-((perfluorobutyl)amino)acetate: Similar structure but with a perfluorobutyl group instead of a perfluorophenyl group.
Uniqueness
Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is unique due to its perfluorinated aromatic ring, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring high-performance materials or specific biological interactions.
Properties
IUPAC Name |
methyl 2-oxo-2-(2,3,4,5,6-pentafluoroanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO3/c1-18-9(17)8(16)15-7-5(13)3(11)2(10)4(12)6(7)14/h1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCSNJNJZNLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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